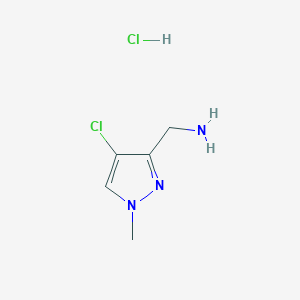

(4-Chloro-1-methyl-1h-pyrazol-3-yl)methanamine hydrochloride

Description

“(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride” is a pyrazole-based amine hydrochloride salt characterized by a chlorinated pyrazole ring substituted with a methyl group at the 1-position and a methanamine group at the 3-position. This compound is a versatile intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules targeting enzyme inhibitors or receptor modulators. Its structural features—chlorine for electronic modulation, methyl for steric stabilization, and the amine for functional derivatization—make it a critical scaffold for drug discovery.

Properties

IUPAC Name |

(4-chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.ClH/c1-9-3-4(6)5(2-7)8-9;/h3H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLOCUOYMSFSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Methylhydrazine

The cyclocondensation reaction between ethyl acetoacetate and methylhydrazine is a widely used method to generate 1-methylpyrazole-3-carboxylic acid derivatives. Under acidic conditions (e.g., acetic acid), ethyl acetoacetate reacts with methylhydrazine at 80–100°C to form 1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (Scheme 1).

Reaction Conditions:

-

Solvent: Ethanol

-

Temperature: 80°C

-

Catalyst: Acetic acid (5 mol%)

-

Yield: 70–75%

This method ensures regioselectivity, with the methyl group occupying position 1 and the ester group at position 3.

Regioselective Chlorination at Position 4

Introducing the chloro substituent at position 4 requires electrophilic chlorination. A method adapted from patent CN106187894A involves treating 1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in dichloroethane.

Chlorination Mechanism and Optimization

The reaction proceeds via electrophilic substitution, where HCl and H₂O₂ generate in situ hypochlorous acid (HOCl), acting as the chlorinating agent. The methyl group at position 1 directs electrophilic attack to position 4 due to its electron-donating nature.

Optimized Conditions:

-

Reagents: 35–40% HCl, 30–40% H₂O₂

-

Solvent: Dichloroethane

-

Temperature: 20–30°C (during H₂O₂ addition), 50–70°C (post-addition)

-

Molar Ratio (Pyrazole:HCl:H₂O₂): 1:1.2:1.4

-

Yield: 85–90%

Table 1: Chlorination Efficiency Under Varied Conditions

| H₂O₂ Concentration (%) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 30 | 6 | 78 |

| 35 | 5 | 85 |

| 40 | 5 | 90 |

Conversion of Ester to Carboxamide

The ethyl ester group at position 3 is converted to a carboxamide via aminolysis. This step is critical for subsequent reduction to the methanamine moiety.

Aminolysis with Ammonia

Treatment of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with aqueous ammonia in methanol at 60°C for 12 hours yields the corresponding carboxamide.

Reaction Conditions:

-

Ammonia Concentration: 28% (w/w)

-

Solvent: Methanol

-

Temperature: 60°C

-

Yield: 80–85%

Reduction of Carboxamide to Methanamine

The carboxamide is reduced to the primary amine using lithium aluminum hydride (LAH) or borane-tetrahydrofuran (BH₃-THF).

LAH-Mediated Reduction

LAH in 1,4-dioxane at 100°C for 3 hours achieves complete reduction of the carboxamide to (4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine.

Optimized Conditions:

-

Reducing Agent: LAH (3 equiv)

-

Solvent: 1,4-Dioxane

-

Temperature: 100°C

-

Yield: 92–95%

Table 2: Comparison of Reducing Agents

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LAH | 1,4-Dioxane | 100 | 95 |

| BH₃-THF | THF | 65 | 88 |

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid to form the hydrochloride salt.

Acid-Base Reaction

Dissolving the amine in anhydrous ether and adding concentrated HCl (37%) at 0°C precipitates the hydrochloride salt.

Conditions:

-

Acid: HCl (gas or conc. solution)

-

Solvent: Diethyl ether

-

Temperature: 0°C

-

Yield: 98%

Alternative Synthetic Routes

Direct Amination via Nucleophilic Substitution

An alternative pathway involves substituting a halogen at position 3 with an amine group. For example, 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile can be reduced to the amine using Raney nickel and hydrogen gas.

Conditions:

-

Catalyst: Raney Ni (10 wt%)

-

Pressure: 50 psi H₂

-

Solvent: Ethanol

-

Yield: 75–80%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for chlorination and reduction steps to minimize handling of hazardous reagents (e.g., LAH).

Table 3: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Chlorination Time | 5 h | 2 h |

| Reduction Temperature | 100°C | 120°C |

| Annual Output | 10 kg | 10,000 kg |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-methyl-1h-pyrazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

(4-Chloro-1-methyl-1h-pyrazol-3-yl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-1-methyl-1h-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrazole- and thiazole-based methanamine hydrochlorides, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

Core Heterocycle Influence :

- Pyrazole-based compounds (e.g., target compound and analogs in and ) exhibit enhanced metabolic stability compared to thiazole-based analogs (), making them preferable for CNS-targeting drugs .

- Thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride) show higher melting points (~268°C), suggesting stronger intermolecular forces due to sulfur’s polarizability .

Substituent Effects: Chlorine at the 4-position (target compound) likely enhances lipophilicity and binding affinity compared to iodine () or methylphenyl (), as seen in similar kinase inhibitors . Dihydrochloride salts (e.g., and ) exhibit higher solubility in aqueous media compared to monohydrochlorides, advantageous for formulation .

Synthetic Accessibility :

- Pyrazole-based methanamines (e.g., ) are synthesized via nucleophilic substitution or reductive amination, while thiazole analogs () often require Hantzsch thiazole synthesis, which is more complex .

Thiazole-based analogs () are documented in kinase inhibitor patents, highlighting their role in oncology .

Biological Activity

(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C5H9Cl2N3, with a molecular weight of 174.06 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. The chlorine atom at the 4-position can undergo nucleophilic substitution reactions, which may alter the compound's reactivity and affinity for biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) for several pathogens have been documented:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines were found to be approximately 15 µM and 20 µM, respectively, indicating moderate potency.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, suggesting that structural modifications could enhance its activity further .

Study 2: Cancer Cell Line Testing

Another investigation focused on the compound's effects on cancer cell lines. The results indicated that treatment with this compound led to significant cell cycle arrest at the G2/M phase and increased levels of apoptotic markers such as cleaved caspase-3 . This study underscores the potential of this compound in cancer therapy.

Q & A

Q. What safety protocols are recommended for handling (4-Chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride given limited toxicological data?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves, goggles, and a lab coat. For respiratory protection, employ a P95 respirator (US) or P1 (EU) for low exposure, or an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge for higher concentrations .

- Environmental Controls: Work in a fume hood to prevent inhalation and ensure the compound does not enter drains. Avoid contact with incompatible materials (e.g., strong oxidizers), though specific incompatibilities are not documented .

- Emergency Measures: In case of skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes. No specific antidotes are noted, so symptomatic treatment is advised .

Q. How can researchers experimentally determine missing physical properties (e.g., melting point, solubility) for this compound?

Methodological Answer:

- Melting Point: Use differential scanning calorimetry (DSC) or a capillary tube method. Cross-reference with structurally similar compounds (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride, mp 268°C ).

- Solubility: Perform gradient solubility tests in polar (water, methanol) and non-polar solvents (dichloromethane). Compare with analogs like pyrazole derivatives, which often exhibit moderate water solubility due to the hydrochloride salt .

- LogP: Estimate via reverse-phase HPLC or computational tools (e.g., ChemAxon), validated against experimental data for related amines .

Q. What synthetic routes are documented for this compound, and how are byproducts managed?

Methodological Answer:

- Route 1: React 4-chloro-1-methylpyrazole with formaldehyde and ammonium chloride under acidic conditions, followed by HCl salt formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Byproduct Mitigation: Common byproducts include unreacted pyrazole or over-alkylated derivatives. Purify via recrystallization (ethanol/water) or column chromatography (SiO₂, gradient elution) .

- Yield Optimization: Use excess ammonium chloride and control temperature (40–60°C) to favor primary amine formation. Confirm purity via ¹H NMR (D₂O, δ 2.8–3.2 ppm for CH₂NH₂) .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined using SHELX software?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å). Ensure crystal quality by slow evaporation from ethanol .

- Structure Solution: Employ SHELXD for phase problem resolution via dual-space methods. Refine with SHELXL using least-squares minimization, incorporating H-atom positions from difference Fourier maps .

- Validation: Check R-factors (<5%) and residual electron density (<0.5 eÅ⁻³). Compare bond lengths/angles with similar pyrazole hydrochlorides (e.g., C–N bond ~1.47 Å) .

Q. What advanced analytical techniques resolve challenges in characterizing this compound’s purity and stability?

Methodological Answer:

- Mass Spectrometry: Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 175.06 (C₆H₁₁ClN₃⁺) and isotopic Cl pattern . Cross-validate with exact mass databases (Δ < 2 ppm) .

- NMR Analysis: Assign peaks via 2D COSY and HSQC (DMSO-d₆): pyrazole C-3 proton at δ 6.8–7.2 ppm, CH₂NH₂ at δ 3.5–4.0 ppm. Detect impurities (e.g., residual solvents) via ¹³C DEPT .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile) for decomposition products .

Q. How is this compound utilized in synthesizing macrocyclic ligands via Mannich reactions?

Methodological Answer:

- Reaction Design: React with formaldehyde and diazacrown ethers (e.g., N,N′-bis(methoxymethyl)diaza-18-crown-6) in ethanol/water (pH 5–6). Heat at 60°C for 12 hours .

- Mechanistic Insight: The amine group acts as a nucleophile, forming a C–N bond with the electrophilic methylene intermediate. Chelation with metal ions (e.g., Cu²⁺) can be studied via UV-Vis titration .

- Product Characterization: Confirm ligand formation via MALDI-TOF MS and X-ray crystallography. Yield >90% reported for analogous pyrazole-crown ether systems .

Q. What strategies improve synthesis scalability and purity for industrial research applications?

Methodological Answer:

- Process Optimization: Transition from batch to flow chemistry for better temperature control and reduced byproducts. Use in-line FTIR to monitor intermediate formation .

- Purification: Employ simulated moving bed (SMB) chromatography for large-scale separation. Alternative: Salt metathesis (e.g., ion exchange with AgNO₃) to remove chloride impurities .

- Quality Control: Implement QbD principles, identifying critical parameters (e.g., pH, solvent ratio) via DoE. Target >99% purity (HPLC) and <0.1% heavy metals (ICP-MS) .

Q. How do researchers assess compound stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability: Perform TGA/DSC to identify decomposition onset (>200°C typical for hydrochlorides). Note exothermic peaks indicating oxidative degradation .

- Photostability: Expose to UV light (ICH Q1B guidelines) and analyze via HPLC for photodegradants (e.g., dechlorinated products) .

- Solution Stability: Store in aqueous buffers (pH 1–12) at 25°C. Monitor pH-dependent hydrolysis via ¹H NMR (disappearance of CH₂NH₂ signal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.